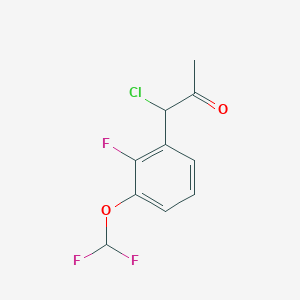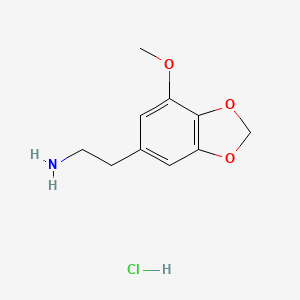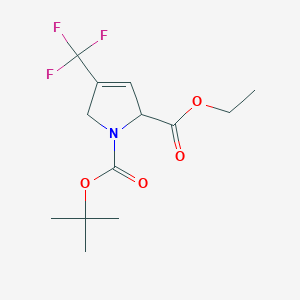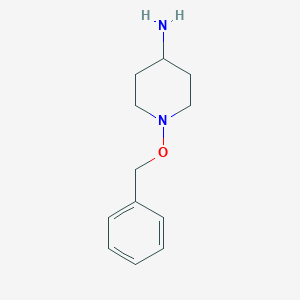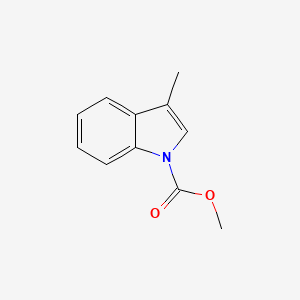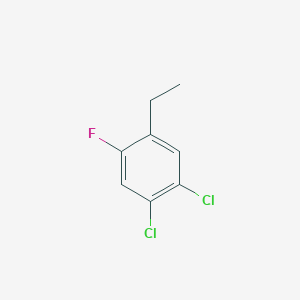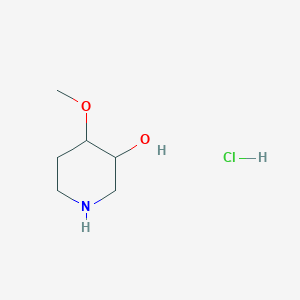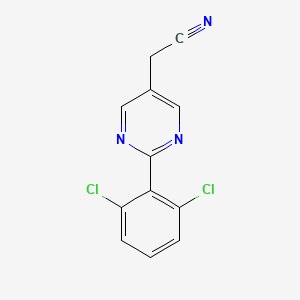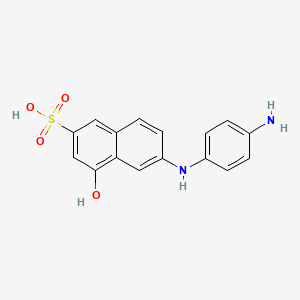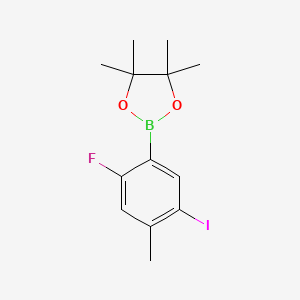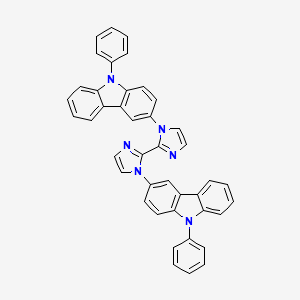
1,1'-Bis(9-phenyl-9H-carbazol-3-yl)-1H,1'H-2,2'-biimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Bis(9-phenyl-9H-carbazol-3-yl)-1H,1’H-2,2’-biimidazole is a complex organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound features a biimidazole core flanked by two phenyl-carbazole moieties, making it a versatile molecule in various fields such as organic electronics, photonics, and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis(9-phenyl-9H-carbazol-3-yl)-1H,1’H-2,2’-biimidazole typically involves multi-step reactions. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, a reaction involving 4-(9-phenyl-9H-carbazol-3-yl)aniline and 4-iodobiphenyl in the presence of tris-(dibenzylideneacetone)dipalladium, tri-tert-butyl phosphine, and sodium t-butanolate in toluene under an inert atmosphere can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to produce larger quantities.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Bis(9-phenyl-9H-carbazol-3-yl)-1H,1’H-2,2’-biimidazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can lead to the formation of amines or alcohols.
Applications De Recherche Scientifique
1,1’-Bis(9-phenyl-9H-carbazol-3-yl)-1H,1’H-2,2’-biimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices
Mécanisme D'action
The mechanism of action of 1,1’-Bis(9-phenyl-9H-carbazol-3-yl)-1H,1’H-2,2’-biimidazole involves its interaction with specific molecular targets and pathways. Its unique structure allows it to participate in electron transfer processes, making it useful in electronic applications. In biological systems, it may interact with proteins or nucleic acids, influencing their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Another compound with a carbazole core, used in similar applications.
9-(3-Bromophenyl)-9H-carbazole: Known for its use as a fluorescent dye and in organic synthesis.
Uniqueness
1,1’-Bis(9-phenyl-9H-carbazol-3-yl)-1H,1’H-2,2’-biimidazole stands out due to its biimidazole core, which imparts unique electronic properties. This makes it particularly valuable in the development of advanced materials for electronic and photonic applications.
Propriétés
Formule moléculaire |
C42H28N6 |
|---|---|
Poids moléculaire |
616.7 g/mol |
Nom IUPAC |
9-phenyl-3-[2-[1-(9-phenylcarbazol-3-yl)imidazol-2-yl]imidazol-1-yl]carbazole |
InChI |
InChI=1S/C42H28N6/c1-3-11-29(12-4-1)47-37-17-9-7-15-33(37)35-27-31(19-21-39(35)47)45-25-23-43-41(45)42-44-24-26-46(42)32-20-22-40-36(28-32)34-16-8-10-18-38(34)48(40)30-13-5-2-6-14-30/h1-28H |
Clé InChI |
QALSNBXOUKITSX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)N4C=CN=C4C5=NC=CN5C6=CC7=C(C=C6)N(C8=CC=CC=C87)C9=CC=CC=C9)C1=CC=CC=C12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


